N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide
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Overview
Description
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with a unique structure that includes a sulfonyl group, a phenylethyl group, and a pyridinylmethyl group
Preparation Methods
The synthesis of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide can be compared with other sulfonyl-containing compounds, such as:
- N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide
- N~2~-[(2-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide makes it a valuable compound for research and development .
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C24H27N3O4S/c1-19-8-9-22(31-2)23(16-19)32(29,30)27(15-12-20-6-4-3-5-7-20)18-24(28)26-17-21-10-13-25-14-11-21/h3-11,13-14,16H,12,15,17-18H2,1-2H3,(H,26,28) |
InChI Key |
FDJPALOGPVWAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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